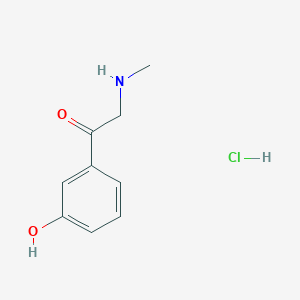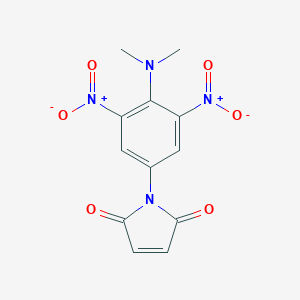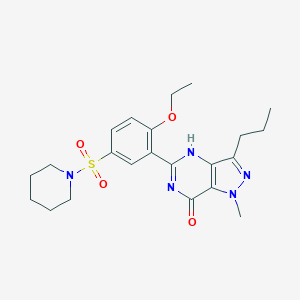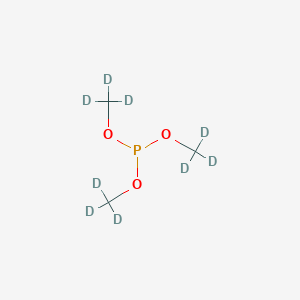
Tri(methyl) Phosphite-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(methyl) Phosphite-d9 is an organophosphorus compound. It is commonly used as a polymerization catalyst, coating additive, and as an intermediate in the synthesis of flame retardants. Additionally, it is also used as an activating reagent in amide formation .
Synthesis Analysis
Trimethyl phosphite can be used as a ligand in the synthesis of allyliridium phosphite complexes by direct reaction with allyliridium 1,5-cyclooctadiene complex . It can also be obtained by methanolysis of phosphorus trichloride, in the presence of a proton accepting base .Molecular Structure Analysis
The molecule features a pyramidal phosphorus (III) center bound to three methoxy groups . The molecular formula is C3D9O3P .Chemical Reactions Analysis
Trimethyl phosphite is susceptible to oxidation to trimethyl phosphate . It reacts with a catalytic amount of methyl iodide in the Arbuzov reaction to give dimethyl methylphosphonate . As a ligand, trimethyl phosphite has a smaller cone angle and better acceptor properties relative to trimethylphosphine .Physical And Chemical Properties Analysis
Trimethyl phosphite is a colorless liquid with a distinctive, pungent odor . It has a molecular weight of 124.0755 . The boiling point is 111-112 °C, and the melting point is -78 °C . The density is 1.052 g/mL at 25 °C .Safety And Hazards
Zukünftige Richtungen
Trimethyl phosphite is extensively used as a lubricant additive where Fe (III) surfaces were found to be the most reactive for film formation . The surface chemistry of trimethyl phosphite on oxidized iron in ultrahigh vacuum has been correlated with the tribological behavior . Future research could focus on exploring its potential applications in other areas.
Eigenschaften
IUPAC Name |
tris(trideuteriomethyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQBVOFDCPGCX-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480289 |
Source


|
| Record name | Tri(methyl) Phosphite-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(methyl) Phosphite-d9 | |
CAS RN |
96201-07-9 |
Source


|
| Record name | Tri(methyl) Phosphite-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



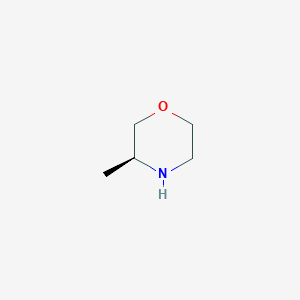
![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)
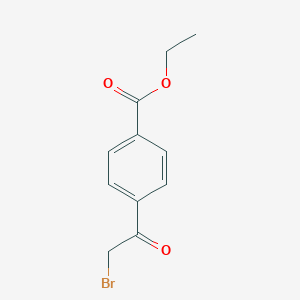

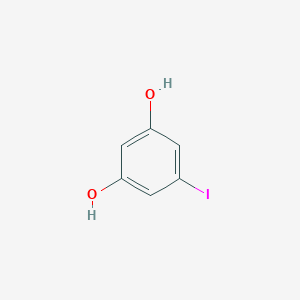
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)


